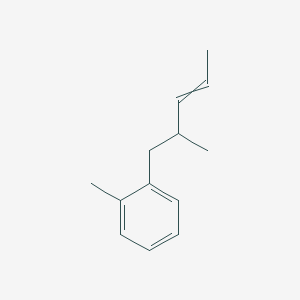
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5th position, a methoxyphenyl group at the 2nd position, and a methyl group at the 4th position of the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, methylamine, and bromine.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with methylamine and elemental sulfur.
Bromination: The final step involves the bromination of the thiazole ring at the 5th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Coupling: Formation of biaryl thiazoles.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole depends on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets such as kinases and transcription factors.
Enzyme Inhibition: It acts as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-phenyl-4-methyl-1,3-thiazole: Lacks the methoxy group, affecting its electronic properties and interactions.
5-Bromo-2-(4-methoxyphenyl)-1,3-thiazole: Lacks the methyl group, altering its steric and electronic characteristics.
Uniqueness
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
210490-52-1 |
|---|---|
Molekularformel |
C11H10BrNOS |
Molekulargewicht |
284.17 g/mol |
IUPAC-Name |
5-bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-7-10(12)15-11(13-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3 |
InChI-Schlüssel |
HDASJTAXVDVIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
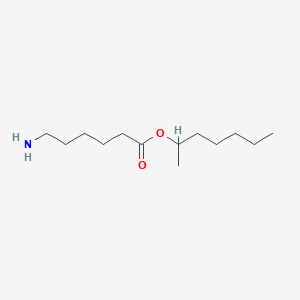
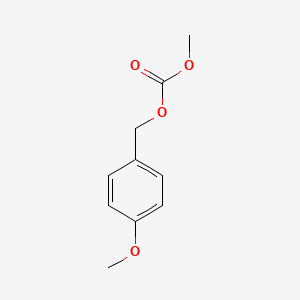
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)


![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)

![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
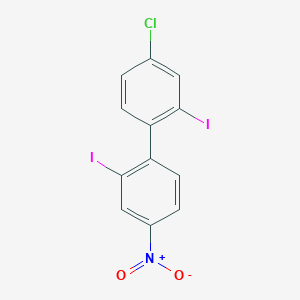
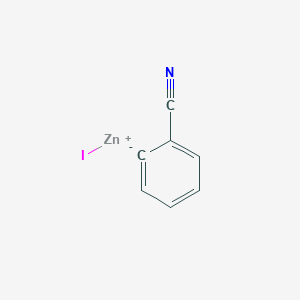
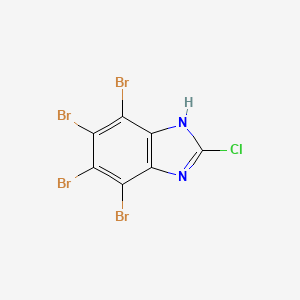
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
